molecular formula C12H18FN B13259975 [(3-Fluorophenyl)methyl](pentan-3-YL)amine

[(3-Fluorophenyl)methyl](pentan-3-YL)amine

Cat. No.: B13259975
M. Wt: 195.28 g/mol
InChI Key: OHZNLVLAADPAGM-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)methylamine is an organic compound with the molecular formula C12H18FN and a molecular weight of 195.28 g/mol . This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a pentan-3-yl amine group. It is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)methylamine typically involves the reaction of 3-fluorobenzyl chloride with pentan-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of (3-Fluorophenyl)methylamine may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques such as distillation or chromatography ensures the production of high-purity (3-Fluorophenyl)methylamine .

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)methylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Fluorophenyl)methylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

(3-Fluorophenyl)methylamine can be compared with other similar compounds such as:

    (3-Chlorophenyl)methylamine: Similar structure but with a chlorine atom instead of fluorine.

    (3-Bromophenyl)methylamine: Similar structure but with a bromine atom instead of fluorine.

    (3-Methylphenyl)methylamine: Similar structure but with a methyl group instead of fluorine.

The uniqueness of (3-Fluorophenyl)methylamine lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]pentan-3-amine

InChI

InChI=1S/C12H18FN/c1-3-12(4-2)14-9-10-6-5-7-11(13)8-10/h5-8,12,14H,3-4,9H2,1-2H3

InChI Key

OHZNLVLAADPAGM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCC1=CC(=CC=C1)F

Origin of Product

United States

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